7-Chloro-1-(3-nitrophenyl)-1-oxoheptane
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Overview
Description
7-Chloro-1-(3-nitrophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a heptane chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane typically involves the reaction of 3-nitrobenzoyl chloride with 7-chloroheptan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-nitrophenyl)-1-oxoheptane can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Chloro-1-(3-nitrophenyl)-1-heptanoic acid.
Reduction: 7-Chloro-1-(3-aminophenyl)-1-oxoheptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(3-nitrophenyl)-1-oxoheptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-nitrophenyl)-1-oxoheptane involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the chloro group may enhance binding affinity to specific targets. The ketone functional group can form hydrogen bonds with active site residues, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(3-aminophenyl)-1-oxoheptane: Similar structure but with an amine group instead of a nitro group.
7-Chloro-1-(3-nitrophenyl)-1-heptanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
7-Chloro-1-(3-nitrophenyl)-1-oxoheptane is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a chloro group allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-chloro-1-(3-nitrophenyl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(10-11)15(17)18/h5-7,10H,1-4,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGZZPUGGAEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642270 |
Source
|
Record name | 7-Chloro-1-(3-nitrophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-50-8 |
Source
|
Record name | 7-Chloro-1-(3-nitrophenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(3-nitrophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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